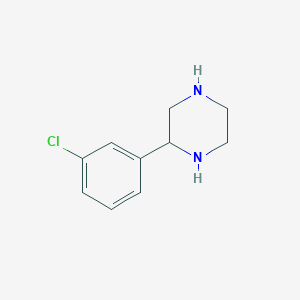

2-(3-Chlorophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVXSYWJPAAOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966797 | |

| Record name | 2-(3-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52385-79-2 | |

| Record name | 2-(3-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 3 Chlorophenyl Piperazine and Analogues

Established Synthetic Routes for 2-(3-Chlorophenyl)piperazine Intermediates

The construction of the 1-(3-chlorophenyl)piperazine core, a crucial intermediate, is accomplished through several established methodologies. These routes primarily involve forming the piperazine (B1678402) ring via condensation reactions or by attaching the chlorophenyl group to a pre-existing piperazine ring through arylation techniques, often facilitated by catalysis.

N-arylation is a direct method for creating the crucial carbon-nitrogen bond between the piperazine ring and the 3-chlorophenyl group. This is often achieved through cross-coupling reactions. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, provide an efficient route to synthesize arylpiperazines from aryl chlorides under aerobic conditions organic-chemistry.org. Another approach involves the reaction of an aryl iodide, such as 1,2-dichloro-3-iodobenzene, with piperazine using a copper(I) iodide (CuI) catalyst in the presence of a ligand like proline researchgate.net.

Once the 1-(3-chlorophenyl)piperazine intermediate is formed, N-alkylation at the second nitrogen atom is a common strategy to introduce linkers for further functionalization. A widely used method involves reacting the intermediate with alkyl halides, such as 1-bromo-3-chloropropane, in an alkaline aqueous solution to yield versatile intermediates like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine globalresearchonline.netgoogle.com. This intermediate is key to developing a wide range of analogues, including those of the antidepressant Trazodone globalresearchonline.net.

A foundational and frequently employed route to the 1-(3-chlorophenyl)piperazine intermediate involves a cyclization or condensation reaction. This method typically starts with the chlorination of diethanolamine (B148213) using a reagent like thionyl chloride to produce bis-(2-chloroethyl)amine hydrochloride globalresearchonline.netgoogle.comgoogle.com. This reactive intermediate is then condensed with 3-chloroaniline. The reaction, often carried out in a solvent like xylene at reflux, results in the formation of the piperazine ring, yielding 1-(3-chlorophenyl)piperazine hydrochloride globalresearchonline.netgoogle.com. This two-step process provides a reliable and scalable method for producing the core structure required for subsequent derivatization.

Reaction Scheme: Condensation Synthesis of 1-(3-chlorophenyl)piperazine

Step 1:

Step 1:Step 2: Bis-(2-chloroethyl)amine undergoes a condensation reaction with 3-Chloroaniline to form the 1-(3-chlorophenyl)piperazine ring structure.

Catalysis is integral to enhancing the efficiency, yield, and environmental friendliness of synthesizing this compound and its derivatives. Transition metal catalysts are paramount in C-N cross-coupling reactions for N-arylation.

| Catalyst System | Reaction Type | Application | Reference |

| Palladium (Pd) Complexes | N-Arylation | Catalyzes the amination of aryl chlorides with piperazine under aerobic conditions. | organic-chemistry.org |

| Copper(I) Iodide (CuI) / Proline | N-Arylation | Used for the coupling of aryl iodides with piperazine. | researchgate.net |

| Montmorillonite K10 Clay | Condensation | Acts as a green catalyst for the condensation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with other heterocyclic moieties. | researchgate.net |

These catalytic methods offer significant advantages, including milder reaction conditions and often improved yields compared to non-catalytic alternatives. The use of heterogeneous catalysts like Montmorillonite K10 clay also simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry researchgate.net.

Design and Synthesis of Novel this compound Derivatives

The 1-(3-chlorophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a building block for designing new therapeutic agents. Strategic modifications, particularly at the N4 position of the piperazine ring, allow for the fine-tuning of pharmacological properties.

The synthesis of novel derivatives typically begins with the creation of a versatile intermediate, such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine globalresearchonline.net. The three-carbon propyl chain acts as a flexible linker, allowing for the attachment of a wide variety of terminal groups. This linker is introduced via alkylation of the 1-(3-chlorophenyl)piperazine core globalresearchonline.net.

By condensing this intermediate with different nucleophiles, a diverse library of compounds can be generated. For instance, reaction with the sodium salt of 1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one and its substituted variants leads to a series of Trazodone analogues globalresearchonline.net. This modular approach enables the systematic exploration of structure-activity relationships by introducing varied substituents onto the terminal heterocyclic ring system globalresearchonline.netresearchgate.net. The choice of linker and terminal substituent is crucial for modulating the compound's affinity and selectivity for specific biological targets.

The primary motivation for synthesizing novel this compound derivatives is the search for new drugs with improved efficacy and safety profiles. These synthetic efforts are hypothesis-driven, aiming to create molecules that interact with specific biological targets.

For example, a series of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one analogues were synthesized to develop novel antipsychotic agents with a dual mechanism of action: agonism at dopamine (DA) autoreceptors and antagonism at postsynaptic DA receptors globalresearchonline.net. Similarly, other research has focused on creating [(3-chlorophenyl)piperazinylpropyl]pyridazinones as potent antinociceptive (analgesic) agents nih.gov. The systematic synthesis of these analogues allows for comprehensive pharmacological screening to identify lead compounds for further development globalresearchonline.netnih.gov.

The following table shows a series of synthesized Trazodone analogues, highlighting the varied substituents introduced and the corresponding reaction yields, illustrating the efficient preparation of a compound library for pharmacological testing researchgate.net.

| Compound ID | Substituent (R) on Triazolopyridine Ring | Yield (%) |

| 5a | H | 95 |

| 5b | 6-Cl | 92 |

| 5c | 8-Cl | 90 |

| 5d | 6-CH₃ | 94 |

| 5e | 8-CH₃ | 93 |

| 5f | 6,8-di-OCH₃ | 88 |

This systematic approach of derivatization and subsequent biological evaluation is a cornerstone of modern drug discovery.

Structural Elucidation Methodologies for Synthetic Products

The definitive identification and characterization of this compound and its analogues rely on a combination of modern spectroscopic and analytical techniques. These methodologies are crucial for confirming the molecular structure, verifying purity, and elucidating the stereochemistry of the synthesized compounds. The primary techniques employed for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural analysis of this compound derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of this compound, characteristic signals corresponding to the aromatic protons of the chlorophenyl ring and the aliphatic protons of the piperazine ring are observed. For instance, in the ¹H NMR spectrum of 1-(3-chlorophenyl)piperazine hydrochloride, the aromatic protons appear in the range of δ 6.8-7.3 ppm, while the protons on the piperazine ring typically appear as multiplets around δ 3.1-3.5 ppm chemicalbook.com. The specific chemical shifts and coupling patterns of the aromatic protons can confirm the 1,3- (or meta) substitution pattern on the phenyl ring. The integration of the signals confirms the ratio of aromatic to aliphatic protons. In more complex derivatives, such as those resulting from N-alkylation or other functionalizations, ¹H NMR is essential for confirming the position and structure of the added substituents globalresearchonline.netmdpi.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound and its analogues, distinct signals are observed for the carbons of the aromatic ring and the piperazine ring. The chemical shifts of the aromatic carbons can definitively establish the substitution pattern. For example, the carbon atom bonded to the chlorine atom (C-Cl) shows a characteristic chemical shift, as do the other carbons of the phenyl ring. The aliphatic carbons of the piperazine ring also have characteristic chemical shifts chemicalbook.comnih.gov. In a study of 1-(3-chloro-4-fluorophenyl)piperazine, the ¹³C NMR spectrum showed eight distinct signals: two for the equivalent pairs of CH₂ groups in the piperazine ring, three for the CH groups in the aromatic ring, and three for the quaternary carbons of the aromatic ring nih.gov.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to make unambiguous assignments of all proton and carbon signals, especially for more complex derivatives nih.gov.

Interactive Data Table: Representative NMR Data for Phenylpiperazine Derivatives

This table presents typical chemical shift ranges observed for key structural motifs in 3-chlorophenylpiperazine and related analogues, as reported in various studies. Specific values can vary based on the solvent and the full molecular structure.

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Remarks | Reference |

| 1-(3-Chlorophenyl)piperazine HCl | ¹H | 9.66 | s (br), NH | chemicalbook.com |

| ¹H | 7.26 | t, Ar-H | chemicalbook.com | |

| ¹H | 6.87-7.04 | m, Ar-H | chemicalbook.com | |

| ¹H | 3.46 | t, Piperazine CH₂ | chemicalbook.com | |

| ¹H | 3.18 | t, Piperazine CH₂ | chemicalbook.com | |

| ¹³C | 151.8 | Ar C-N | chemicalbook.com | |

| ¹³C | 134.5 | Ar C-Cl | chemicalbook.com | |

| ¹³C | 130.8 | Ar C-H | chemicalbook.com | |

| ¹³C | 115.3-119.5 | Ar C-H | chemicalbook.com | |

| ¹³C | 48.7 | Piperazine CH₂ | chemicalbook.com | |

| ¹³C | 45.5 | Piperazine CH₂ | chemicalbook.com | |

| 1-(3-Chloro-4-fluorophenyl)piperazine | ¹H | 3.19-3.21 | m, 4H, Piperazine CH₂ | nih.gov |

| ¹H | 3.11-3.13 | m, 4H, Piperazine CH₂ | nih.gov | |

| ¹H | 7.23 | t, 1H, Ar-H | nih.gov | |

| ¹H | 6.99 | dd, 1H, Ar-H | nih.gov | |

| ¹H | 6.85 | m, 1H, Ar-H | nih.gov | |

| ¹³C | 155.0 (d) | Ar C-F | nih.gov | |

| ¹³C | 148.4 | Ar C-N | nih.gov | |

| ¹³C | 131.0 | Ar C-H | nih.gov | |

| ¹³C | 121.2 (d) | Ar C-Cl | nih.gov | |

| ¹³C | 117.1 (d) | Ar C-H | nih.gov | |

| ¹³C | 115.9 | Ar C-H | nih.gov | |

| ¹³C | 49.6 | Piperazine CH₂ | nih.gov | |

| ¹³C | 45.4 | Piperazine CH₂ | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of synthetic products. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula mdpi.com.

The fragmentation pattern observed in the mass spectrum (often from MS/MS experiments) offers valuable structural information. For phenylpiperazine derivatives, common fragmentation pathways involve the cleavage of the piperazine ring or the loss of substituents from the aromatic ring nih.gov. For example, the mass spectrum of 1-(m-chlorophenyl)piperazine shows a molecular ion peak [M]⁺ at m/z 196, corresponding to the molecular weight of the free base. The isotopic pattern of this peak, with a significant signal at m/z 198 (approximately one-third the intensity of the m/z 196 peak), is characteristic of the presence of a single chlorine atom chemicalbook.com. Key fragment ions observed include those at m/z 154 (loss of C₂H₄N) and m/z 138 (loss of C₃H₆N) chemicalbook.com. In the analysis of 1-(3-chloro-4-fluorophenyl)piperazine, a protonated molecular ion [M+H]⁺ was observed at m/z 215.0745, and its fragmentation involved the loss of an ammonia molecule from the piperazine ring nih.gov.

Interactive Data Table: Mass Spectrometry Data for 1-(3-Chlorophenyl)piperazine HCl

This table summarizes significant ions observed in the mass spectrum, providing evidence for the compound's structure and fragmentation behavior.

| m/z | Relative Intensity (%) | Proposed Fragment/Ion |

| 198 | 12.0 | [M]⁺ (³⁷Cl isotope) |

| 196 | 36.5 | [M]⁺ (³⁵Cl isotope) |

| 156 | 32.4 | [M - C₂H₄N + H]⁺ (³⁷Cl isotope) |

| 154 | 100.0 | [M - C₂H₄N + H]⁺ (³⁵Cl isotope) |

| 138 | 7.9 | [M - C₃H₆N]⁺ |

| 113 | 2.7 | [C₆H₄Cl]⁺ (³⁷Cl isotope) |

| 111 | 7.7 | [C₆H₄Cl]⁺ (³⁵Cl isotope) |

| 56 | 12.4 | [C₃H₆N]⁺ |

Data sourced from the mass spectrum of 1-(m-chlorophenyl)piperazine hydrochloride chemicalbook.com.

X-ray Crystallography

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction provides unambiguous proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry. Studies on various piperazine derivatives have consistently shown that the piperazine ring adopts a stable chair conformation in the solid state researchgate.netwikipedia.org. This has been observed in nitrate salts of piperazine derivatives, where the chair conformation of the piperazine moiety was confirmed through single-crystal X-ray diffraction researchgate.net. This method is invaluable for resolving any structural ambiguities that cannot be definitively settled by spectroscopic methods alone.

Pharmacological Profile and Receptor Interactions of 2 3 Chlorophenyl Piperazine

Serotonergic System Modulation

2-(3-Chlorophenyl)piperazine exhibits a profound and multifaceted influence on the serotonergic system, interacting with a wide array of serotonin (B10506) receptor subtypes, the serotonin transporter, and influencing serotonin release.

Agonism and Partial Agonism at Serotonin Receptor Subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT7)

Research has demonstrated that this compound acts as an agonist or partial agonist at several serotonin receptor subtypes. It displays significant affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, and 5-HT7 receptors. nih.gov Its activity at these receptors is not uniform, with varying degrees of efficacy reported across different subtypes. For instance, it acts as a partial agonist at the human 5-HT2A and 5-HT2C receptors. nih.gov The interaction with the 5-HT2C receptor is particularly potent and is believed to mediate many of its behavioral and physiological effects. nih.govmdpi.com Studies have shown that this compound has a roughly 10-fold higher selectivity for the human 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors. nih.gov

| Receptor Subtype | Activity | Binding Affinity (Ki, nM) |

|---|---|---|

| 5-HT1A | Agonist | Data Varies |

| 5-HT1B | Agonist | Data Varies |

| 5-HT1D | Agonist | Data Varies |

| 5-HT2A | Partial Agonist | 32.1 |

| 5-HT2C | Partial Agonist | 3.4 |

| 5-HT7 | Agonist | Data Varies |

Antagonism at Serotonin Receptor Subtypes (5-HT2B, 5-HT3)

In contrast to its agonist activity at other serotonin receptors, this compound functions as an antagonist at the 5-HT2B and 5-HT3 receptor subtypes. nih.govglobalresearchonline.net Specifically, at the cloned human 5-HT2B receptor, it has been shown to act as an antagonist. globalresearchonline.net While it has affinity for the 5-HT3 receptor, its functional role is complex, with some effects, such as nausea, potentially being mediated through stimulation of this receptor, yet it is broadly characterized as having antagonist properties at this site in functional assays. nih.gov

| Receptor Subtype | Activity | Binding Affinity (Ki, nM) |

|---|---|---|

| 5-HT2B | Antagonist | 28.8 |

| 5-HT3 | Antagonist | Data Varies |

Interaction with Serotonin Reuptake Transporter (SERT)

This compound demonstrates an appreciable affinity for the serotonin reuptake transporter (SERT). researchgate.netnih.gov Research on human brain tissue has shown an IC50 value of 230 nM for SERT. researchgate.netnih.gov This interaction with the serotonin transporter suggests a presynaptic mechanism of action, in addition to its direct effects on postsynaptic receptors. By binding to SERT, this compound can inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing the extracellular concentration of this neurotransmitter.

Dopaminergic System Interactions

The interaction of this compound with the dopaminergic system is less pronounced than its effects on the serotonergic system but is nonetheless a notable aspect of its pharmacological profile.

Dopamine Receptor Agonism/Antagonism (D2, D3)

Studies investigating the binding affinity of this compound at dopamine receptors have generally shown it to be less potent compared to its affinity for serotonin receptors. bohrium.com While the core structure of arylpiperazines, particularly with a 2,3-dichlorophenyl substitution, is a key pharmacophore in the development of selective D3 and D2 receptor antagonists and partial agonists, this compound itself exhibits weaker interactions. nih.gov Research on a series of novel antidepressant agents with a this compound moiety indicated postsynaptic dopamine receptor antagonist activities. nih.gov In functional assays, compounds containing the 2,3-dichlorophenylpiperazine structure have been characterized as D3 receptor partial agonists with low efficacy or as antagonists. It is important to note that the specific functional activity (agonist vs. antagonist) can be significantly influenced by other structural modifications to the molecule. For this compound itself, its direct functional impact at D2 and D3 receptors is modest, with a tendency towards antagonist or weak partial agonist activity.

| Receptor Subtype | Activity | Binding Affinity |

|---|---|---|

| D2 | Weak Antagonist / Partial Agonist | Less potent than at 5-HT receptors |

| D3 | Weak Antagonist / Partial Agonist | Less potent than at 5-HT receptors |

Modulation of Dopamine Autoreceptors

This compound indirectly modulates dopaminergic activity through mechanisms that suggest an engagement with dopamine autoreceptors. In studies on anesthetized rats, mCPP was observed to cause a moderate reduction in the firing rate of nigral dopamine cells researchgate.net. This inhibitory effect on neuronal firing is believed to be a secondary consequence of the compound's ability to increase dopamine release. The effect was blocked by pretreatment with the dopamine synthesis inhibitor alpha-methyl-para-tyrosine and the dopamine D2 receptor antagonist haloperidol, supporting the hypothesis that the reduced cell firing is a feedback response mediated by D2 autoreceptors, which are activated by the increased synaptic dopamine concentration researchgate.net. Dopamine D2 autoreceptors are key regulators of the dopamine system, providing feedback inhibition that controls cell firing and the synthesis and release of dopamine nih.gov.

Interaction with Dopamine Transporters (DAT)

The affinity of this compound for the dopamine transporter (DAT) appears to be low. One study investigating the compound's ability to displace radioligands from brain membranes found that mCPP had virtually no effect on ³H-spiroperidol binding to striatal membranes, which were used to label dopamine receptors. The inhibition constant (Ki) was reported to be greater than 10,000 nM, indicating a very weak interaction nih.gov.

Influence on Dopamine Release Mechanisms

Research indicates that this compound induces a modest increase in the extracellular concentrations of dopamine in the nucleus accumbens and striatum of rats researchgate.net. This effect on dopamine release is significantly weaker than its pronounced effect on serotonin. The mechanism of mCPP-induced dopamine release appears to be sensitive to the sodium channel blocker tetrodotoxin (TTX), suggesting it is dependent on neuronal impulse flow. This contrasts with its effect on serotonin release, which was found to be TTX-insensitive researchgate.net.

Table 1: Interaction of this compound with Dopaminergic System Components This table is interactive and allows for sorting and searching of the data.

| Target | Parameter | Value (nM) | Species | Reference |

|---|---|---|---|---|

| Dopamine Receptors | Ki | >10,000 | Rat | nih.gov |

Adrenergic System Engagement (Alpha-1, Alpha-2)

This compound demonstrates notable affinity for adrenergic receptors. Studies show it interacts with both alpha-1 (α₁) and alpha-2 (α₂) subtypes. One report indicates that mCPP displays an affinity for α₁ and beta (β) adrenergic receptors that is very similar to that of noradrenaline itself nih.gov. More specific binding data shows a moderate affinity for α₂-adrenergic receptors, with a reported IC₅₀ value of 570 nM. The compound is less potent at α₁-adrenergic receptors, with IC₅₀ values in the range of 2,500 to 24,000 nM nih.gov.

Table 2: Adrenergic Receptor Binding Profile of this compound This table is interactive and allows for sorting and searching of the data.

| Receptor Subtype | Parameter | Value (nM) | Reference |

|---|---|---|---|

| Alpha-2 (α₂) | IC₅₀ | 570 | nih.gov |

| Alpha-1 (α₁) | IC₅₀ | 2,500 - 24,000 | nih.gov |

GABAergic System Modulation

Evidence suggests that this compound modulates the GABAergic system. In vivo electrophysiological studies have shown that mCPP administration leads to the excitation of non-dopaminergic neurons located in the substantia nigra pars reticulata and the ventral tegmental area researchgate.net. These neurons are presumed to be GABAergic, indicating that mCPP can indirectly or directly activate these inhibitory neurons researchgate.net.

Antagonism of GABAA Receptors

Based on the reviewed scientific literature, there is no direct evidence to suggest that this compound acts as an antagonist at GABAA receptors. The observed excitation of presumed GABA-containing neurons would be inconsistent with a direct antagonistic action at the primary inhibitory GABAA receptor researchgate.net.

Histamine H1 Receptor Interactions

While many piperazine-based compounds are known for their interactions with histamine receptors, specific quantitative binding data for this compound at the histamine H1 receptor were not identified in the reviewed literature. The development of antihistamines has included piperazine-containing structures, but direct affinity values (such as Ki or IC₅₀) for mCPP at the H1 receptor are not specified in the available research.

Broad Neurotransmitter Receptor Binding Affinity Profiling

This compound (m-CPP) exhibits a complex pharmacological profile characterized by its ability to interact with a wide array of neurotransmitter receptors. Its binding affinity is not confined to a single receptor family but spans across serotonergic, adrenergic, and to a lesser extent, dopaminergic and cholinergic systems. This broad-spectrum activity underscores its utility as a pharmacological tool in neuroscience research.

Research conducted on human brain membranes has demonstrated that m-CPP is essentially equipotent across various 5-hydroxytryptamine (5-HT) receptor subtypes, with IC50 values ranging from 360 to 1300 nM . One study determined its affinity for serotonin receptors in rat cortex membranes to be a Kᵢ of 100 nM nih.gov. Beyond direct receptor interaction, m-CPP also shows a notable affinity for the serotonin transporter (SERT), with studies in human occipital cortex reporting an IC50 value of 230 nM nih.govelsevierpure.comdocumentsdelivered.com. This interaction suggests a potential presynaptic mechanism of action in addition to its direct effects on postsynaptic receptors nih.govelsevierpure.comdocumentsdelivered.com.

The compound's interaction with the adrenergic system is also significant. It displays a notable affinity for α2-adrenergic receptors, with a reported IC50 of 570 nM in human brain tissue . Its affinity for α1 and β-adrenergic receptors is comparatively lower, with IC50 values falling in the range of 2,500 to 24,000 nM . Studies in rats have shown that the Kᵢ values for α1 and β-adrenergic receptors are similar to those of noradrenaline itself nih.gov.

In contrast to its effects on the serotonergic and adrenergic systems, this compound has a much weaker affinity for dopamine and muscarinic cholinergic receptors . Studies using ³H-spiroperidol as a ligand for dopamine receptors showed virtually no displacement by m-CPP, indicating a Kᵢ value greater than 10,000 nM nih.gov. This low affinity for dopaminergic sites is consistent with findings from broad profiling in human brain membranes, where IC50 values were in the 2,500 to 24,000 nM range .

The following table summarizes the binding affinities of this compound for various neurotransmitter receptors and transporters based on published research findings.

| Receptor/Transporter | Affinity Value (nM) | Value Type | Tissue Source | Reference |

|---|---|---|---|---|

| Serotonin Receptors (General) | 100 | Kᵢ | Rat Cortex | nih.gov |

| 5-HT Receptor Subtypes | 360 - 1300 | IC50 | Human Brain | |

| Serotonin Transporter (SERT) | 230 | IC50 | Human Occipital Cortex | nih.govelsevierpure.comdocumentsdelivered.com |

| α2-Adrenergic Receptors | 570 | IC50 | Human Brain | |

| α1-Adrenergic Receptors | 2500 - 24000 | IC50 | Human Brain | |

| β-Adrenergic Receptors | 2500 - 24000 | IC50 | Human Brain | |

| Dopamine Receptors | >10000 | Kᵢ | Rat Striatum | nih.gov |

| Dopamine Receptors | 2500 - 24000 | IC50 | Human Brain | |

| Muscarinic Cholinergic Receptors | 2500 - 24000 | IC50 | Human Brain |

Neurochemical and Behavioral Effects of 2 3 Chlorophenyl Piperazine in Preclinical Models

Effects on Neurotransmitter Synthesis and Levels

The impact of 2-(3-Chlorophenyl)piperazine on the synthesis and extracellular concentrations of key neurotransmitters provides insight into its mechanism of action.

In vivo microdialysis studies in awake male Wistar rats have demonstrated that this compound significantly alters the extracellular concentrations of serotonin (B10506) and, to a lesser extent, dopamine in key brain regions. Intravenous administration of mCPP leads to a pronounced and dose-dependent increase in extracellular serotonin levels in the hippocampus. This effect is believed to be caused by a reversal of the serotonin transporter. In contrast, the compound induces a much weaker, though still significant, increase in the extracellular concentrations of dopamine in the nucleus accumbens and the striatum.

| Neurotransmitter | Brain Region | Effect | Magnitude of Change (from baseline) |

|---|---|---|---|

| Serotonin | Hippocampus | Marked Increase | 300-1,400% |

| Dopamine | Nucleus Accumbens | Modest Increase | 125-170% |

| Dopamine | Striatum | Modest Increase | Not specified |

Assessment of Anxiety-Related Behaviors

This compound has been widely used in preclinical models to induce and study anxiety-related behaviors.

Research has shown that this compound can inhibit social interaction in rats scirp.org. Furthermore, studies in mice have demonstrated that mCPP reduces novelty-seeking behavior in free exploratory tests nih.gov. These findings suggest that the compound enhances emotional responses to novel and aversive situations, which is indicative of anxiogenic properties nih.gov. Chronic administration of mCPP has been shown to attenuate its own anxiogenic effects in the social interaction test nih.gov.

| Behavioral Paradigm | Animal Model | Observed Effect of mCPP |

|---|---|---|

| Social Interaction Test | Rats | Inhibition of social interaction scirp.org |

| Free Exploratory Test (Novelty-Seeking) | Mice | Reduced novelty-seeking behavior and rearing nih.gov |

The light/dark box test is a widely used assay to assess anxiety-like behavior in rodents, based on their innate aversion to brightly lit areas. Administration of this compound has been shown to significantly diminish the exploratory activity of rats in the light compartment of the apparatus nih.gov. Similarly, in mice, mCPP was found to decrease the time spent in the lit box and the number of transitions between the light and dark compartments nih.gov. These results are indicative of an anxiogenic-like effect. The anxiogenic effect of mCPP in the light/dark box can be significantly reduced by various compounds, including 1,4-benzodiazepines (e.g., diazepam), 5-HT2A/2C antagonists (e.g., ritanserin), and the 5-HT3 antagonist MDL-72222 nih.gov.

Modulation of Obsessive-Compulsive-like Behaviors

This compound has been utilized in preclinical research to model and investigate the neurobiology of obsessive-compulsive disorder (OCD). In animal models, mCPP can be used to induce compulsive-like behaviors. A systematic review of rodent studies indicates that mCPP is associated with increased defensive and compulsive behaviors, often accompanied by decreased locomotor activity. The heterogeneity in the types of OCD-like behaviors assessed and the interaction of mCPP with various receptors may contribute to some variability in research findings.

Feeding Behavior and Anorectic Effects

This compound (m-CPP) has demonstrated potent anorectic, or appetite-suppressing, effects in various preclinical models. wikipedia.org This reduction in food intake is a significant behavioral outcome observed in research settings. Studies in healthy female volunteers showed that m-CPP significantly lowered food intake during a test meal compared to a placebo. nih.gov The mechanisms underlying these effects are believed to be heavily linked to the serotonergic system, particularly the activation of specific serotonin receptor subtypes. wikipedia.orgnih.gov

Research suggests that the anorectic effects of m-CPP are likely mediated by its agonist activity at 5-HT2C receptors. wikipedia.orgnih.govpsychonautwiki.org The compound's interaction with these receptors in the brain is thought to play a crucial role in regulating satiety and food consumption. Further investigations have also implicated 5-HT1B receptors in the hypophagia induced by m-CPP. wikipedia.org

In a study involving Fawn-Hooded rats, a strain sometimes used as a genetic model for depression, long-term treatment with lithium was found to accentuate the decreases in food intake induced by m-CPP. nih.gov This finding suggests a differential adaptation in the serotonergic mechanisms that regulate feeding behavior, as previous reports in Wistar rats had shown an attenuation of m-CPP-induced anorexia following similar long-term lithium treatment. nih.gov The study also noted that hypothalamic serotonin concentrations were significantly higher in the long-term lithium-treated rats. nih.gov It is important to note that the hypophagic effects of m-CPP are not considered to be secondary to anxiety. nih.gov

| Animal Model | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| Healthy Female Volunteers | Significantly lowered food intake in a test meal compared to placebo. | Activation of brain 5-HT2C receptors. | nih.gov |

| Fawn-Hooded Rats | Long-term lithium treatment accentuated m-CPP-induced decreases in food intake. | Differential adaptation in serotonergic neurotransmitter mechanisms regulating food intake. | nih.gov |

| General Rodent Models | Potent anorectic effects. | Likely mediated by actions on the 5-HT2C receptor. | wikipedia.org |

Investigation of Migraine and Headache Induction Mechanisms

The compound this compound has been identified as a reliable inducer of migraine and migraine-like headaches in research subjects. wikipedia.orgnih.gov This property has led to its use as a pharmacological probe to investigate the pathophysiology of migraine and to test the efficacy of potential anti-migraine medications. wikipedia.orgnih.gov

Controlled studies have confirmed the ability of m-CPP to induce typical migraine attacks. nih.govez-admanager.com In a double-blind, placebo-controlled study involving both healthy control subjects and individuals with a history of migraines, administration of m-CPP resulted in a higher incidence of migraines within 24 hours compared to placebo in both groups. nih.govez-admanager.com The incidence of these headaches was significantly greater in subjects with a personal or family history of migraine, with the vast majority of predisposed individuals developing severe symptoms. nih.gov Furthermore, the severity of the headaches was found to be significantly correlated with the peak plasma concentrations of m-CPP. nih.gov

The mechanisms through which m-CPP induces headaches are thought to involve its action on the serotonin system. Its agonist activity at multiple 5-HT receptor subtypes is believed to be central to this effect. Specifically, research suggests that the induction of migraines may be mediated by agonism at the 5-HT2B receptor. wikipedia.org Other findings are consistent with the involvement of 5-HT2B, 5-HT2C, and 5-HT1A receptor subtypes in the underlying pathophysiology of migraine. nih.gov

| Study Population | Primary Outcome | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Patients with eating disorders and healthy controls | Severe, migraine-like headaches occurred in 54% of subjects after m-CPP. | Headache incidence was significantly greater in subjects with a personal or family history of migraine. | nih.gov |

| Healthy controls and migraineurs | More migraine attacks were reported after m-CPP than after placebo in both groups. | Consistent with the involvement of 5-HT2B, 5-HT2C, and 5-HT1A receptor subtypes. | nih.govez-admanager.com |

| General Research Context | m-CPP is known to induce migraines. | May be mediated by serotonin 5-HT2B receptor agonism. | wikipedia.org |

Other Observed Behavioral Phenomena

In preclinical and research contexts, this compound is recognized for its psychostimulant, and to some extent, hallucinogenic effects. wikipedia.orgfarmaceut.org Its subjective effects have been described as being similar to those of amphetamines. nih.gov Studies have also noted similarities between the effects of m-CPP and those of classic hallucinogens like LSD or mescaline. oup.com

In rodent models, m-CPP has been shown to produce the head-twitch response, a behavioral proxy often used to assess potential psychedelic or hallucinogenic effects. wikipedia.orgnih.gov This response is consistent with its activity as a partial agonist at 5-HT2A receptors. wikipedia.orgwikipedia.org Despite these findings in animal models, m-CPP has also been described as non-hallucinogenic in humans, although hallucinations have been reported occasionally. wikipedia.orgwikipedia.org The compound is also an active metabolite of the antidepressant trazodone. scispace.com

The effects of this compound on motor activity are complex and appear to be dose-dependent. A prominent effect observed in preclinical studies is a suppression of spontaneous locomotor activity. nih.gov In rats, m-CPP and other piperazine-type 5-HT agonists produced a dose-dependent reduction in ambulatory behavior. nih.gov This hypoactivity is thought to be a result of increased 5-HT2C receptor activity. wikipedia.orgpsychonautwiki.org

Pretreatment with broad-spectrum 5-HT antagonists like metergoline and mianserin blocked this reduction in activity, suggesting the involvement of serotonin receptors. nih.gov However, selective 5-HT2 antagonists did not prevent this effect. nih.gov In certain behavioral paradigms, such as the social interaction test, a reduction in locomotion was only observed at the highest doses of m-CPP. nih.gov Other signs of 5-HT receptor stimulation, such as stereotyped behaviors like the "5-HT behavioral syndrome" or head-shaking, were not typically observed except at toxic doses. nih.gov

Beyond its stimulant properties, this compound is known to produce dysphoric, depressive, and anxiogenic effects in both animal models and humans. wikipedia.org Specific investigations in rodents have been designed to establish and characterize the compound's depressant-like behavioral profile. nih.gov

| Behavioral Domain | Observed Effect in Preclinical Models | Proposed Mediating Receptor(s) | Reference |

|---|---|---|---|

| Psychostimulant/Hallucinogenic | Induces head-twitch response in rodents. | 5-HT2A | wikipedia.orgnih.gov |

| Motor Activity | Dose-dependent suppression of spontaneous ambulatory behavior (hypoactivity). | 5-HT1C, possibly 5-HT1B | wikipedia.orgnih.gov |

| Dysphoria/Depression | Exhibits depressant-like effects in forced swim and tail suspension tests. | 5-HT2A | nih.gov |

| Anxiety | Produces anxiogenic-like effects in social interaction tests. | 5-HT1C | nih.gov |

Metabolic Pathways and Pharmacokinetic Research of 2 3 Chlorophenyl Piperazine

Absorption and Excretion Profiles in Research Subjects

The absorption and excretion of 2-(3-Chlorophenyl)piperazine, also known as m-CPP, exhibit considerable variability among individuals. Following administration, the compound's journey through the human body has been characterized in studies involving healthy volunteers.

After oral administration, the absolute bioavailability of m-CPP shows a wide range, from 12% to 84%. nih.gov This significant variation suggests that the extent to which the compound is absorbed and reaches systemic circulation can differ substantially between individuals. Similarly, after intravenous infusion, maximum plasma concentrations of m-CPP have been observed to vary by a factor of 2.3, while oral administration leads to an even greater 8-fold variation in maximum concentrations. nih.gov

The elimination half-life, a measure of how long it takes for the concentration of the compound in the body to reduce by half, has been determined for both oral and intravenous routes. After intravenous infusion, the elimination half-life of m-CPP ranges from 2.4 to 6.8 hours. nih.gov Following oral application, a similar range of 2.6 to 6.1 hours has been reported. nih.gov The primary route of excretion for m-CPP and its metabolites is through urine.

Hepatic Metabolism and Enzyme Involvement

The liver is the primary site of metabolism for this compound, where it undergoes extensive biotransformation facilitated by a variety of enzymes.

The cytochrome P450 (CYP) system of enzymes plays a crucial role in the metabolism of m-CPP. Specifically, the CYP2D6 isoenzyme is primarily responsible for the hydroxylation of m-CPP. nih.gov This has been confirmed through experiments showing a significant correlation between OH-mCPP production and CYP2D6 activity in human liver microsomes. nih.gov Furthermore, incubations with microsomes from cells expressing CYP2D6 resulted in the formation of the hydroxylated metabolite, a process that was inhibited by the specific CYP2D6 inhibitor quinidine. nih.gov

The CYP3A4 isoenzyme is also involved in the metabolic pathways related to m-CPP, particularly in its formation from precursor drugs. For instance, the antidepressant trazodone is metabolized to m-CPP by CYP3A4. clinpgx.orgnih.gov This indicates that CYP3A4 is a major isoform involved in the N-dealkylation of various piperazine-containing drugs, leading to the production of m-CPP. clinpgx.orgnih.gov

The biotransformation of this compound involves several key chemical reactions. The main pathways are hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety. oup.com

Hydroxylation: This process, primarily mediated by CYP2D6, involves the addition of a hydroxyl group to the aromatic ring of the m-CPP molecule. nih.gov This is a major metabolic pathway for the compound. oup.com

N-Dealkylation: This is another significant metabolic route. This compound itself is a product of the N-dealkylation of several other drugs, a reaction often catalyzed by CYP3A4. clinpgx.orgnih.gov

Piperazinyl Oxidation: The piperazine ring of m-CPP can also undergo degradation, leading to the formation of various metabolites. oup.com

The extensive metabolism of this compound results in the formation of several key metabolites. In preclinical studies using rats, the following metabolites have been identified in urine: oup.com

Hydroxy-mCPP isomers: Two isomers of hydroxy-mCPP have been detected, which are major metabolites of the parent compound. oup.com The para-hydroxy-mCPP (p-OH-mCPP) is a main metabolite formed through the action of CYP2D6. nih.gov

N-(3-chlorophenyl)ethylenediamine: This metabolite is formed through the degradation of the piperazine moiety. oup.com

3-chloroaniline: This is another metabolite resulting from the breakdown of the piperazine structure. oup.com

Hydroxy-3-chloroaniline isomers: Two isomers of this hydroxylated aniline derivative have also been identified. oup.com

Conjugation Reactions (Glucuronidation, Sulfation, Acetylation)

Following the initial biotransformation reactions (Phase I metabolism), the metabolites of this compound can undergo conjugation reactions (Phase II metabolism) to facilitate their excretion. The hydroxy-mCPP metabolites are partially excreted as corresponding glucuronides and/or sulfates. oup.com The aniline derivatives, such as 3-chloroaniline and its hydroxylated forms, are partially acetylated to form N-acetyl-3-chloroaniline and N-acetyl-hydroxy-3-chloroaniline isomers. oup.com

| Metabolic Pathway | Enzymes Involved | Key Metabolites Formed | Subsequent Conjugation |

|---|---|---|---|

| Hydroxylation | CYP2D6 nih.gov | Hydroxy-mCPP isomers (e.g., p-OH-mCPP) oup.com | Glucuronidation, Sulfation oup.com |

| N-Dealkylation (of precursor drugs) | CYP3A4 clinpgx.orgnih.gov | This compound | - |

| Piperazinyl Oxidation/Degradation | Not specified | N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, Hydroxy-3-chloroaniline isomers oup.com | Acetylation (for aniline derivatives) oup.com |

Toxicokinetic Investigations in Preclinical Models

Toxicokinetic studies in preclinical models, such as rats, have provided valuable insights into the metabolism and disposition of this compound. These studies have shown that m-CPP is extensively metabolized, with the parent compound and its various metabolites being detectable in urine. oup.com The identification of metabolites such as hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, and hydroxy-3-chloroaniline isomers in rat urine has been crucial for understanding the metabolic fate of this compound. oup.com These preclinical findings suggest that similar metabolic pathways are likely to occur in humans, making the hydroxy-mCPP metabolites important targets for toxicological screening. oup.com In vivo microdialysis studies in rats have also been used to examine the effects of m-CPP on neurotransmitter levels in the brain.

Structure Activity Relationship Sar Studies of 2 3 Chlorophenyl Piperazine Derivatives

Influence of Substituent Modifications on Receptor Affinity and Selectivity

The affinity and selectivity of 2-(3-Chlorophenyl)piperazine derivatives for their biological targets are profoundly influenced by the nature and position of various substituents. Key modifications, including the elongation of hydrocarbon chains, the introduction of aryl halide and indene moieties, and alterations to the aryl-substituted piperazine (B1678402) ring, have been systematically investigated to map the SAR landscape of this important chemical class.

Hydrocarbon Chain Elongation Effects on 5-HT1A Affinity

Research into 4-substituted 1-(3-chlorophenyl)piperazines has demonstrated a significant correlation between the length of the n-alkyl chain at the N-4 position and the affinity for the 5-HT1A receptor. Studies have shown that elongating this hydrocarbon chain systematically increases the affinity for this receptor subtype. nih.gov

The affinity reaches its peak with an n-hexyl substituent, which exhibits a Ki value of 2.67 nM. nih.gov This trend suggests that hydrophobic interactions of the N-4 substituent play a crucial role in the binding of these ligands to the 5-HT1A receptor. nih.gov The specific binding constant, which represents the receptor affinity of the protonated form of the compounds under physiological conditions, has been determined to be in the range of 1 - 3 x 10-11 M, indicating a specific affinity limit for this class of compounds at 5-HT1A receptor sites. nih.gov

| Compound | N-4 Substituent | 5-HT1A Affinity (Ki, nM) |

|---|---|---|

| Derivative 1 | n-Butyl | Data Not Available in Snippet |

| Derivative 2 | n-Pentyl | Data Not Available in Snippet |

| 20 | n-Hexyl | 2.67 |

Role of Aryl Halide and Indene Moieties

The introduction of aryl halide and indene moieties to the this compound core has been explored to modulate receptor binding profiles. For instance, the strategic placement of chloro-substituents has been shown to influence affinity for the dopamine transporter (DAT). nih.gov In a series of chloro-substituted phenylethyl analogues of UMB38, variations in the position of the chlorine atom on the phenyl ring led to significant differences in DAT affinity. nih.gov

| Compound | Modification | Primary Target | Affinity/Selectivity |

|---|---|---|---|

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Chloro-substitution on phenyl ring | Dopamine Transporter (DAT) | High selectivity for DAT |

Impact of Different Aryl-Substituted Piperazine Rings

The nature of the aryl substituent on the piperazine ring is a critical determinant of receptor affinity and selectivity. A wide array of aryl groups has been investigated, revealing that even subtle changes in the electronic and steric properties of this moiety can lead to profound shifts in the pharmacological profile. For example, in a series of N-phenylpiperazine analogs, variations in the aryl portion of 4-(thiophen-3-yl)benzamides were found to be crucial for D3 dopamine receptor affinity and selectivity over the D2 subtype. mdpi.com

The binding affinities at the D3 dopamine receptor for 4-thiophene-3-yl-benzamide N-phenylpiperazines and their corresponding 4-thiazolyl-4-ylbenzamide N-piperazine analogs were in the nanomolar range, with Ki values between 1.4–43 nM and 2.5–31 nM, respectively. mdpi.com Furthermore, these compounds exhibited significant selectivity for the D3 receptor over the D2 receptor, with selectivity ratios ranging from 67 to 1831-fold. mdpi.com This underscores the profound impact that different aryl-substituted piperazine rings can have on directing ligand binding to specific receptor subtypes.

| Compound Series | Aryl Substituent | D3 Receptor Affinity (Ki) | D3 vs. D2 Selectivity |

|---|---|---|---|

| 4-thiophene-3-yl-benzamide N-phenylpiperazines | Thiophen-3-yl | 1.4–43 nM | 67–1831-fold |

| 4-thiazolyl-4-ylbenzamide N-piperazines | Thiazol-4-yl | 2.5–31 nM | 73–1390-fold |

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling have become indispensable tools in the elucidation of SAR for this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide valuable insights into the molecular determinants of receptor binding and functional activity.

QSAR studies have been successfully employed to investigate the structural features influencing the antipsychotic activity of arylpiperazine derivatives as inhibitors of the Serotonin (B10506) Transporter (SERT). researchgate.net By using Density Functional Theory (DFT) for geometry optimization and Genetic Function Algorithm (GFA) for variable selection, predictive QSAR models have been developed. researchgate.net These models have identified key molecular descriptors, such as SpMax6_Bhm, VP-3, geom-Diameter, RDF35i, and E1e, that significantly contribute to the observed antipsychotic activities. researchgate.net

Molecular docking and dynamics simulations have been utilized to study arylpiperazine derivatives as 5-HT1A receptor agonists. nih.gov By generating homology models of the receptor and docking the ligands, researchers can predict the binding poses and key interactions. These computational models suggest that hydrophobic interactions arising from the aromatic region and the presence of electron-withdrawing groups are vital for the agonist activity of these molecules. nih.gov Furthermore, in silico pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be made to assess the drug-like properties of the designed compounds. researchgate.net

Development of Selective Molecular Probes for Receptor Subtypes

The insights gained from SAR studies of this compound derivatives have been instrumental in the development of selective molecular probes. These probes are crucial for studying the physiological and pathological roles of specific receptor subtypes.

A notable example is the design and synthesis of novel ligands selective for the dopamine D3 receptor subtype. By incorporating functional moieties required for high-affinity and selective binding, a series of compounds was developed that included an aryl-substituted piperazine ring, a varying alkyl chain linker, and a terminal aryl amide. nih.gov The most potent analog in this series demonstrated a D3 receptor binding affinity (Ki) of 1.4 nM, with a 64-fold selectivity over the D2 receptor and a 1300-fold selectivity over the D4 receptor. nih.gov The development of such highly selective and potent molecular probes is essential for elucidating the role of D3 receptors in various neurological and psychiatric disorders. nih.gov

Similarly, the exploration of N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides has led to the identification of high-affinity and enantioselective D3 receptor antagonists. nih.gov Some of these analogs exhibit exceptional selectivity for D3 receptors over more than 60 other receptors, making them valuable in vivo research tools to investigate the role of D3 receptor intrinsic activity in animal models of addiction and other neuropsychiatric conditions. nih.gov

Investigational Therapeutic Applications of 2 3 Chlorophenyl Piperazine and Its Derivatives in Research

Research into Anxiolytic and Antidepressant Potential

Derivatives of 2-(3-Chlorophenyl)piperazine have been explored for their potential psychoactive properties, including anxiolytic and antidepressant effects . The parent compound, often referred to as m-chlorophenylpiperazine (mCPP), is a major metabolite of the antidepressant drug trazodone and is known to produce distinct physiological and behavioral effects nih.gov. Studies have investigated its impact on anxiety, with research in panic disorder patients showing that mCPP can induce anxiety and increase panic attack symptom scores, suggesting a hypersensitivity of the serotonergic system in these individuals nih.gov. The piperazine (B1678402) substructure is common in many marketed antidepressants, and its inclusion in novel compounds is often aimed at optimizing CNS pharmacokinetic profiles and achieving specific binding conformations at target receptors nih.gov.

The anxiolytic and antidepressant potential of this compound and its derivatives is closely linked to their activity within the serotonergic system. The compound mCPP is known to interact with multiple serotonin (B10506) (5-HT) receptor subtypes nih.govresearchgate.net. Research indicates that the stimulus effects of mCPP are primarily mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors nih.gov. The affinity for these receptors can predict the compound's effects; a higher affinity for the 5-HT2C receptor and a lower affinity for the 5-HT2A receptor correlate with the ability to block the mCPP stimulus nih.gov. Agonism at 5-HT2C receptors has been linked to effects like reduced food intake, anxiety, and headaches wikipedia.orgnih.gov. Conversely, antagonism at 5-HT2A receptors is a mechanism shared by several atypical antipsychotic and antidepressant medications ijpsr.comdrugbank.com. The depressogenic-like effects observed in some rodent studies with mCPP have been attributed to the stimulation of 5-HT2A receptors researchgate.net.

Evaluation in Antipsychotic Research

Scientists have synthesized and evaluated novel analogues of this compound as potential antipsychotic agents for treating conditions like schizophrenia globalresearchonline.net. The "dopamine hypothesis of schizophrenia" suggests that a hyperactivity of the dopamine (DA) neuronal systems is a key aspect of the disease globalresearchonline.net. While traditional antipsychotics block postsynaptic dopamine receptors, this action is also linked to significant side effects globalresearchonline.net. Therefore, research has focused on developing atypical antipsychotics with a more complex pharmacological profile. Derivatives such as 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo [4,3-a] pyridine-3-(2H)-one hydrochloride have been created to find agents that are effective for both the positive and negative symptoms of schizophrenia while minimizing side effects globalresearchonline.netresearchgate.net.

A key strategy in the development of novel antipsychotics from the this compound scaffold is to create compounds that combine dopamine autoreceptor agonism with postsynaptic dopamine receptor antagonism ijpsr.comglobalresearchonline.netresearchgate.net. Dopamine autoreceptor agonists are believed to be effective in treating the negative symptoms of schizophrenia, while postsynaptic antagonism is necessary for managing the positive symptoms globalresearchonline.net. Researchers have evaluated the postsynaptic DA receptor antagonistic activities of these compounds by their ability to inhibit apomorphine-induced stereotypy in mice. Simultaneously, their autoreceptor agonist activities were assessed by their effects on the γ-butyrolactone (GBL)-induced increase in L-dihydroxyphenylalanine (DOPA) synthesis in the mouse brain globalresearchonline.netresearchgate.net. Several synthesized compounds were found to successfully inhibit stereotypic behavior and reverse the GBL-induced increase in DOPA synthesis, demonstrating the desired dual activity globalresearchonline.netresearchgate.net.

Studies on Anticonvulsant and Antinociceptive Activity

Derivatives of this compound have also been investigated for their potential as anticonvulsant and antinociceptive (pain-relieving) agents mdpi.comnih.gov. Since many anticonvulsant drugs are also effective in managing neuropathic pain, compounds with this dual activity are of significant therapeutic interest mdpi.com. A number of [(3-chlorophenyl)piperazinylpropyl]pyridazinones and related analogues have been synthesized and tested for analgesic activity nih.govscispace.com. Several of these compounds demonstrated significant antinociceptive properties in the mouse hot-plate test, with an efficacy comparable to morphine nih.govscispace.com. The pain threshold increase induced by some of these derivatives was prevented by reserpine, suggesting an involvement of the noradrenergic and/or serotoninergic systems in their mechanism of action nih.govscispace.com.

The mechanisms underlying the anticonvulsant and antinociceptive effects of these derivatives are multifaceted. Research on new series of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides has pointed to interactions with neuronal voltage-gated sodium and L-type calcium channels as a probable molecular mechanism of action mdpi.com. Transient Receptor Potential Vanilloid 1 (TRPV1) receptors, which are ion channels activated by various noxious stimuli including heat and capsaicin, are also a target of interest for antinociceptive agents nih.govmdpi.comnih.gov. The affinity for TRPV1 receptors, in addition to voltage-gated sodium and calcium channels and GABAA receptors, has been evaluated to determine the potential mechanisms of action for these compounds' anticonvulsant and analgesic effects mdpi.comnih.gov.

Research into Anti-inflammatory Properties

The investigation into the therapeutic potential of this compound derivatives extends to their possible anti-inflammatory effects. The analgesic activity observed in the second (late) phase of the formalin test for antinociceptive activity suggests a potential anti-inflammatory profile for some of these compounds mdpi.com. This phase of the test is associated with inflammatory processes, and efficacy in this model points to the ability to inhibit the development of central sensitization of pain, a valuable property for treating neuropathic pain mdpi.com. While direct studies on the anti-inflammatory properties of this compound itself are limited, related pyrrole derivatives have shown potent anti-inflammatory activity by reducing local edema and suppressing systemic levels of the pro-inflammatory cytokine TNF-α nih.govresearchgate.net.

Data Tables

Table 1: Investigational Applications and Mechanisms of this compound Derivatives This table summarizes the primary research areas and associated biological mechanisms for derivatives of this compound.

| Therapeutic Area | Primary Mechanism(s) of Action Investigated | Key Findings in Preclinical Models |

|---|---|---|

| Anxiolytic/Antidepressant | 5-HT2A Antagonism, 5-HT2C Agonism/Antagonism | Modulation of anxiety-like behaviors; potential for antidepressant effects through serotonergic pathways. nih.govnih.gov |

| Antipsychotic | Dopamine Autoreceptor Agonism, Postsynaptic D2 Antagonism | Inhibition of apomorphine-induced stereotypy; reversal of GBL-induced DOPA synthesis, suggesting efficacy for both positive and negative symptoms. globalresearchonline.netresearchgate.net |

| Anticonvulsant | Voltage-gated Sodium and Calcium Channel Blockade | Protection against seizures in maximal electroshock (MES) and psychomotor (6 Hz) seizure tests. mdpi.com |

| Antinociceptive (Analgesic) | Noradrenergic/Serotoninergic System Involvement, TRPV1 Receptor Interaction | Increased pain threshold in hot-plate and abdominal constriction tests, with efficacy comparable to morphine for some derivatives. nih.govscispace.com |

| Anti-inflammatory | Inhibition of inflammatory pathways (inferred) | Analgesic activity in the late phase of the formalin test suggests an anti-inflammatory profile. mdpi.com |

Investigation of Antimicrobial Activities

Derivatives of this compound have been a subject of interest in the search for new antimicrobial agents. The piperazine nucleus is a common feature in various compounds exhibiting a broad spectrum of biological activities, including antibacterial and antifungal effects. nih.govresearchgate.netresearchgate.netijbpas.comnih.gov The introduction of a 3-chlorophenyl group attached to the piperazine ring has been explored in conjunction with other chemical moieties to enhance antimicrobial potency. researchgate.net

Research has shown that the antimicrobial efficacy of piperazine derivatives can be influenced by the nature of the substituents on the piperazine ring system. researchgate.net For instance, a series of novel Mannich bases derived from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and various piperazine derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov Significant activity was observed against Gram-positive bacteria, particularly staphylococci, as well as certain Gram-negative bacteria and Candida species. nih.gov

In another study, pyrimidine incorporated piperazine derivatives were synthesized and screened for their antimicrobial properties. nih.gov Some of these compounds demonstrated good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A, as well as significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. nih.gov The presence of the piperazine moiety is often considered crucial for the antimicrobial action of these compounds. researchgate.netnih.gov

The following table summarizes the antimicrobial activity of selected piperazine derivatives from various studies.

| Compound Type | Test Organism | Activity/Measurement | Reference |

| Mannich bases of 1,2,4-triazole with piperazine derivatives | Candida parapsilosis | MIC: 0.49 µg/mL - 0.98 µg/mL | nih.gov |

| Pyrimidine incorporated piperazine derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A | Good antibacterial activity at 40 μg/ml | nih.gov |

| Pyrimidine incorporated piperazine derivatives | Aspergillus niger, Pencillium notatum, Aspergillus fumigates, Candida albicans | Significant antifungal activity at 40 μg/ml | nih.gov |

| Quinoxalinyl–piperazine derivatives | Various cancer cell lines | Growth inhibition | mdpi.com |

| 1,4-bis(5-substituted-1,3,4-thiadiazol-2-yl)piperazine derivatives | S. aureus, B. subtilis, E. Coli, P. vulgaris, C. albicans, A. flavus | Antimicrobial activity observed | mdpi.com |

Exploratory Research into Antiproliferative (Anticancer) Effects

The arylpiperazine scaffold, including the this compound moiety, has been a focal point in the development of novel anticancer agents. mdpi.comresearchgate.net These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. mdpi.comnih.gov The antiproliferative activity of these derivatives is often attributed to their ability to interact with various molecular targets involved in cancer progression. mdpi.com

Studies have demonstrated that substitutions on the arylpiperazine structure can significantly influence the cytotoxic potency. For example, compounds with chlorine or trifluoromethyl substituents on the benzene ring have shown notable cytotoxic activity. mdpi.com In one study, a quinoxalinyl–piperazine derivative was identified as a growth inhibitor of several cancer cell lines, including those of the breast, skin, pancreas, and cervix. mdpi.com This compound was found to be a G2/M-specific cell cycle inhibitor. mdpi.com

Furthermore, novel piperazine-quinoline derivatives have been synthesized and evaluated for their cytotoxic activity on breast cancer cell lines. Research into piperazine-substituted pyranopyridines has also revealed antiproliferative activity against a panel of tumor cell lines, including lung, cervix, prostate, and neuroblastoma carcinomas. nih.gov Some of these compounds demonstrated high selectivity indexes, indicating a potential for targeted cancer therapy. nih.gov The antiproliferative effects of certain benzothiazole-piperazine derivatives have also been reported, with some compounds inducing apoptosis by causing cell cycle arrest at the subG1 phase.

The table below presents the antiproliferative activity of selected this compound derivatives and related compounds against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Measurement | Result | Reference |

| Quinoxalinyl–piperazine derivative | Breast, skin, pancreas, cervix | IC50 | Dose-dependent inhibition | mdpi.com |

| Piperazine-substituted pyranopyridine (DO11-46) | DU145 (Prostate) | Selectivity Index (SI) | 38 | nih.gov |

| Piperazine-substituted pyranopyridine (DO11-48) | DU145 (Prostate) | Selectivity Index (SI) | 48 | nih.gov |

| N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamide | A549 (Lung), HepG2 (Liver), K562 (Leukemia), PC-3 (Prostate) | Antiproliferative activity | Excellent activity | researchgate.net |

| Aroyl substituted benzothiazole-piperazine derivative (1h) | HUH-7, MCF-7, HCT-116 | GI50 | Most active derivative | |

| Aroyl substituted benzothiazole-piperazine derivative (1j) | HUH-7, MCF-7, HCT-116 | GI50 | Most active derivative |

Antiplatelet Aggregation Research

Research into the effects of this compound derivatives on platelet aggregation has yielded compounds with potential antiplatelet activity. Platelet aggregation is a critical process in hemostasis and thrombosis, and its modulation is a key strategy in the prevention and treatment of cardiovascular diseases. nih.govmdpi.com

One study investigated a new quinazolinone derivative, 2-(4-[1-(2-chlorophenyl)piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CK53), which demonstrated inhibitory effects on platelet aggregation induced by various agonists such as arachidonic acid, collagen, PAF, and U46619 in washed rabbit platelets. nih.gov In human platelet-rich plasma, CK53 also suppressed platelet aggregation and ATP release triggered by epinephrine and ADP. nih.gov The antiplatelet effect of CK53 was suggested to be primarily due to the direct inhibition of phosphoinositides breakdown. nih.gov

Further research has explored other piperazine analogues for their antiplatelet aggregation properties. For instance, novel carbamoylpyridine and carbamoylpiperidine analogues containing a nipecotic acid scaffold were designed and evaluated for their platelet aggregation inhibitory activity. researchgate.net Two compounds from this series, N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide and 1,4-bis-[3-[N4-(2-chlorophenyl)-N1-(piperazino-carbonyl)]-piperidin-1-yl-methyl]-benzene dibromide, were identified as highly active antiplatelet aggregating agents. researchgate.net

The following table summarizes the findings from studies on the antiplatelet aggregation activity of this compound derivatives and related compounds.

| Compound | Platelet Source | Aggregation Inducer | Effect | Reference |

| 2-(4-[1-(2-chlorophenyl)piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CK53) | Washed rabbit platelets | Arachidonic acid, collagen, PAF, U46619 | Inhibition of aggregation and ATP release | nih.gov |

| 2-(4-[1-(2-chlorophenyl)piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CK53) | Human platelet-rich plasma | Epinephrine, ADP | Significant suppression of aggregation and ATP release | nih.gov |

| meta-chlorophenylpiperazine (mCPP) | Human | In vivo | Platelet activation | nih.gov |

| N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide | Not specified | Not specified | Potent antiplatelet aggregating activity | researchgate.net |

| 1,4-bis-[3-[N4-(2-chlorophenyl)-N1-(piperazino-carbonyl)]-piperidin-1-yl-methyl]-benzene dibromide | Not specified | Not specified | Potent antiplatelet aggregating activity | researchgate.net |

Mechanistic Toxicology of 2 3 Chlorophenyl Piperazine in Research Settings

Cytotoxicity Studies in Cell Lines (e.g., Cardiomyoblasts)

Research into the cytotoxic effects of phenylpiperazine derivatives has often utilized cell lines to model potential organ-specific damage. While direct studies on 2-(3-Chlorophenyl)piperazine are not extensively detailed in the provided research, investigations into structurally similar piperazine (B1678402) designer drugs provide significant insight into the potential cardiotoxic effects of this class of compounds.

Studies on the H9c2 rat cardiac cell line, which are derived from embryonic rat heart tissue, have been employed to assess the cytotoxicity of various piperazine derivatives. farmaceut.orgnih.gov In one such study, several piperazine compounds were shown to induce cell death. farmaceut.org The potency of these compounds was determined by calculating their EC50 values, which represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. The EC50 values for cytotoxicity in H9c2 cells after 24 hours of incubation are detailed for several related piperazine compounds below. nih.gov

Table 1: Cytotoxicity of Various Piperazine Derivatives in H9c2 Cardiomyoblasts

| Compound | EC50 Value (µM) |

|---|---|

| N-benzylpiperazine (BZP) | 343.9 |

| 1-(3-trifluoromethylphenyl) piperazine (TFMPP) | 59.6 |

| 1-(4-methoxyphenyl) piperazine (MeOPP) | 570.1 |

This table presents the concentration of each compound that resulted in 50% cell death in H9c2 rat cardiac cells after a 24-hour incubation period, indicating the relative cytotoxic potential of these piperazine derivatives. nih.gov

Among the tested analogues, 1-(3-trifluoromethylphenyl) piperazine (TFMPP) was identified as the most potent cytotoxic compound. nih.gov The observed cell death mechanism involved early apoptosis and secondary necrosis. nih.gov These findings underscore the potential for piperazine derivatives as a class to be cardiotoxic. farmaceut.orgnih.gov

Mitochondrial Impairment Investigations

The mitochondrion is a key organelle in maintaining cellular health, and its impairment is a common pathway for drug-induced toxicity. Research on piperazine designer drugs in H9c2 cardiomyoblasts has identified significant mitochondrial dysfunction as a central mechanism of their cardiotoxic effects. farmaceut.orgnih.gov

Investigations revealed that exposure to these compounds led to several critical changes in mitochondrial and cellular bioenergetics:

Decreased Intracellular ATP: A significant reduction in adenosine triphosphate (ATP), the primary energy currency of the cell, was observed. farmaceut.orgnih.gov This indicates a severe disruption of cellular energy production.

Increased Intracellular Calcium: The drugs caused a rise in intracellular calcium levels. nih.gov Calcium homeostasis is crucial for numerous cellular processes, and its dysregulation, particularly Ca2+ overload, can trigger cell death pathways. farmaceut.org

Decreased Mitochondrial Membrane Potential: A collapse in the mitochondrial membrane potential was noted. farmaceut.orgnih.gov This is a critical event that often precedes apoptosis and is linked to the opening of the mitochondrial permeability transition pore. nih.gov

These findings collectively suggest that the toxicity induced by these piperazine derivatives in heart cells is mediated through severe mitochondrial impairment, leading to an energy crisis and the activation of cell death programs. farmaceut.orgnih.gov

Assessment of Oxidative Stress Markers

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. nih.gov This imbalance can lead to damage of important macromolecules such as lipids, proteins, and DNA. nih.govmdpi.com Common biomarkers used to assess oxidative stress include malondialdehyde (MDA), a product of lipid peroxidation, and changes in the levels of antioxidant enzymes like superoxide dismutase (SOD). nih.govresearchgate.net

In the context of piperazine derivatives, the evidence regarding oxidative stress can appear specific to the compound and cell type. In the study of various piperazine drugs (BZP, TFMPP, MeOPP, and MDBP) on H9c2 cardiomyoblasts, researchers found no change in oxidative stress markers. nih.gov However, a decrease in the total glutathione (GSH) content was noted for MDBP, which was likely due to metabolic conjugation reactions rather than oxidative depletion. nih.gov

Conversely, other research on the piperazine derivative BZP demonstrated a different outcome in a neural cell line. farmaceut.org A study on the human glial cell line LN-18 found that BZP led to the excessive production of ROS, which in turn caused the oxidation of lipids and DNA damage. farmaceut.org This highlights that the potential for these compounds to induce oxidative stress may be dependent on the specific biological environment.

Neurotoxicity Research (or lack thereof)

While piperazine derivatives as a class are considered potentially neurotoxic, direct research confirming this compound itself as a primary neurotoxin is limited. farmaceut.org Instead, m-CPP has been prominently used in research as a pharmacological tool to probe the function and integrity of the serotonin (B10506) (5-HT) system.

A key area of this research has been in studying the potential neurotoxic effects of other substances, such as 3,4-methylenedioxymethamphetamine (MDMA). In animal models, MDMA is a known serotonin neurotoxin. In human studies, m-CPP is administered as a "challenge" agent to stimulate the serotonin system. The physiological and psychological responses to m-CPP can then be measured to infer the health of the underlying serotonin neurons.

For instance, research has shown that individuals with a history of MDMA use exhibit altered responses to an m-CPP challenge compared to control subjects. Male MDMA users showed diminished cortisol and prolactin responses, and as a group, users reported different emotional and physical symptoms following m-CPP administration. These findings suggest that MDMA users have alterations in 5-HT neuronal function, which may be a consequence of MDMA-induced neural injury. In this context, m-CPP serves not as the cause of neurotoxicity, but as a probe to reveal it.

Potential for Interactions with other Psychoactive Substances in Research

Research and forensic analysis have shown that this compound is frequently associated with other psychoactive substances. farmaceut.orgcaymanchem.com This co-occurrence presents a significant potential for drug-drug interactions, which can be both pharmacokinetic (affecting metabolism) and pharmacodynamic (affecting biological targets).

Co-formulation: m-CPP has been identified in tablets sold as ecstasy (MDMA). farmaceut.orgcaymanchem.com Piperazine derivatives are often found in combination with substances like cocaine, amphetamine, and ketamine. farmaceut.orgnih.gov